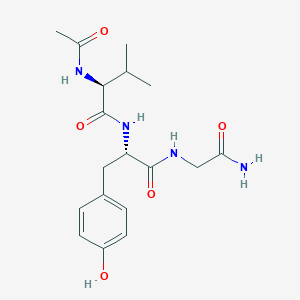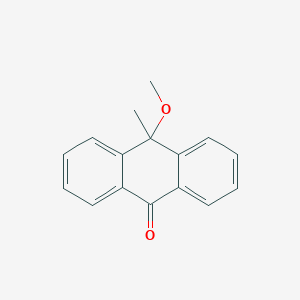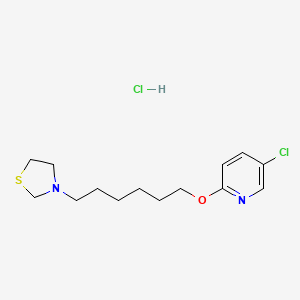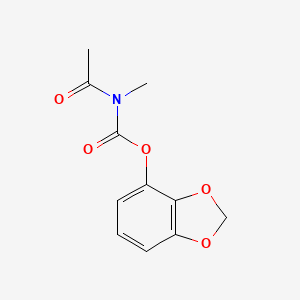
N-Acetyl-L-valyl-L-tyrosylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-valyl-L-tyrosylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of the amino acids valine, tyrosine, and glycine, with an acetyl group attached to the nitrogen atom of the valine residue. The presence of these specific amino acids and the acetylation enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine and valine) are added sequentially through a series of coupling and deprotection steps. The acetylation of the valine residue is performed using acetic anhydride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and development.
化学反应分析
Types of Reactions
N-Acetyl-L-valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified acetyl groups.
科学研究应用
N-Acetyl-L-valyl-L-tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate immune responses and its use as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-Acetyl-L-valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its stability and facilitates its binding to target proteins. The peptide can modulate various signaling pathways by acting as an agonist or antagonist, depending on the context. For example, it may influence the activity of kinases and phosphatases, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, known for its role in neurotransmitter synthesis.
N-Acetyl-L-cysteine: A derivative of cysteine with antioxidant properties, used in the treatment of acetaminophen overdose.
N-Acetyl-L-leucine: A derivative of leucine, investigated for its potential in treating neurological disorders.
Uniqueness
N-Acetyl-L-valyl-L-tyrosylglycinamide is unique due to its specific combination of amino acids and the presence of an acetyl group. This structure confers distinct biochemical properties, such as enhanced stability and bioavailability, which are not observed in other similar compounds. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development.
属性
CAS 编号 |
52134-70-0 |
|---|---|
分子式 |
C18H26N4O5 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O5/c1-10(2)16(21-11(3)23)18(27)22-14(17(26)20-9-15(19)25)8-12-4-6-13(24)7-5-12/h4-7,10,14,16,24H,8-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,23)(H,22,27)/t14-,16-/m0/s1 |
InChI 键 |
XZUYAXCDMKLEBX-HOCLYGCPSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)







![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
